N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide
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Overview
Description
The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), which is a common motif in many bioactive compounds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group) would influence its properties .Scientific Research Applications
Synthesis and Reactivity
Chemical synthesis involving compounds like N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide showcases the intricate methods used to create complex molecules. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of related structures through coupling reactions and subsequent modifications, illuminating the versatility of furan derivatives in chemical synthesis (Aleksandrov & El’chaninov, 2017). Such methodologies are critical for developing new materials and pharmaceuticals.
Biobased Materials
The shift towards sustainable materials has led to the exploration of biobased furan derivatives for polymer synthesis. Jiang et al. (2014) demonstrated the enzymatic polymerization of biobased furan polyesters, offering a green alternative to traditional petroleum-based polymers. This research indicates the potential of furan derivatives, akin to this compound, in creating environmentally friendly materials (Jiang et al., 2014).
Biological Applications
Beyond synthetic and materials science, furan derivatives have shown promise in biological applications. Research by Sung et al. (2010) on benzo[b]furan lignans revealed their potential in inhibiting adipocyte differentiation and production of inflammatory adipokines. This study highlights the biological significance of furan-based compounds in addressing obesity and associated metabolic diseases (Sung et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis, which plays a crucial role in cancer progression.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given its potential inhibition of vegfr1 , it may impact the VEGF signaling pathway, which regulates angiogenesis, a critical process in tumor growth and metastasis.
Result of Action
If it indeed inhibits vegfr1 as suggested by its structural similarity to other compounds , it could potentially suppress angiogenesis, thereby inhibiting tumor growth and metastasis.
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-15(18,8-16-14(17)12-3-2-6-19-12)10-4-5-11-13(7-10)21-9-20-11/h2-7,18H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLVAFFGCIBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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